Methyl 4-bromo-5-fluoro-2-methoxybenzoate Methyl 4-bromo-5-fluoro-2-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 1084953-18-3
VCID: VC7521402
InChI: InChI=1S/C9H8BrFO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3
SMILES: COC1=CC(=C(C=C1C(=O)OC)F)Br
Molecular Formula: C9H8BrFO3
Molecular Weight: 263.062

Methyl 4-bromo-5-fluoro-2-methoxybenzoate

CAS No.: 1084953-18-3

Cat. No.: VC7521402

Molecular Formula: C9H8BrFO3

Molecular Weight: 263.062

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-5-fluoro-2-methoxybenzoate - 1084953-18-3

Specification

CAS No. 1084953-18-3
Molecular Formula C9H8BrFO3
Molecular Weight 263.062
IUPAC Name methyl 4-bromo-5-fluoro-2-methoxybenzoate
Standard InChI InChI=1S/C9H8BrFO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3
Standard InChI Key VAPUNEHFHYGOIX-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1C(=O)OC)F)Br

Introduction

Synthesis and Preparation

The synthesis of Methyl 4-bromo-5-fluoro-2-methoxybenzoate typically involves the esterification of the corresponding benzoic acid derivative. This process can be achieved through various methods, including the use of acid catalysts or esterification reagents like diazomethane.

Applications and Research Findings

Methyl 4-bromo-5-fluoro-2-methoxybenzoate, like other halogenated benzoates, may have potential applications in organic synthesis and medicinal chemistry due to its unique substitution pattern. The presence of bromine and fluorine can enhance interactions with biological targets, such as enzymes or receptors, potentially leading to therapeutic applications.

Comparison with Related Compounds

Several compounds share structural similarities with Methyl 4-bromo-5-fluoro-2-methoxybenzoate, each with unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
Methyl 5-bromo-4-fluoro-2-methoxybenzoateBromine and fluorine at different positionsDifferent reactivity profile due to substitution pattern
Methyl 4-bromo-2-fluoro-5-methoxybenzoateContains a methoxy group at the 5-positionPotential antimicrobial and anti-inflammatory properties
Methyl 4-bromo-2-chloro-5-fluorobenzoateContains chlorine instead of a methoxy groupAlters solubility and reactivity characteristics

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator